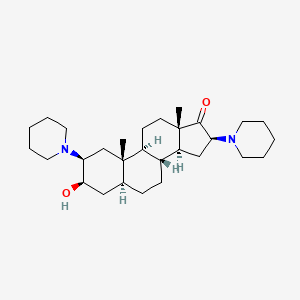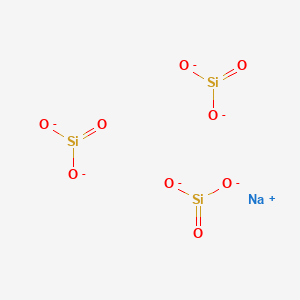
Butane-2,3-dione phenylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of butane-2,3-dione phenylhydrazone typically involves the reaction of butane-2,3-dione with phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Butane-2,3-dione phenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The phenyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents can be used for substitution reactions, including halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different diketone derivatives, while reduction can produce various hydrazine compounds.
科学研究应用
Butane-2,3-dione phenylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and as a component in various industrial processes.
作用机制
The mechanism of action of butane-2,3-dione phenylhydrazone involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Butane-2,3-dione (Diacetyl): A diketone with a buttery flavor, used in food flavoring and as a chemical intermediate.
Phenylhydrazine: A hydrazine derivative used in the synthesis of various organic compounds.
Uniqueness: Butane-2,3-dione phenylhydrazone is unique due to its combined structural features of both butane-2,3-dione and phenylhydrazine
属性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
(3Z)-3-(phenylhydrazinylidene)butan-2-one |
InChI |
InChI=1S/C10H12N2O/c1-8(9(2)13)11-12-10-6-4-3-5-7-10/h3-7,12H,1-2H3/b11-8- |
InChI 键 |
HUHADASXDUCZMY-FLIBITNWSA-N |
手性 SMILES |
C/C(=N/NC1=CC=CC=C1)/C(=O)C |
规范 SMILES |
CC(=NNC1=CC=CC=C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)
![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)







![[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13817141.png)

